molecular formula C17H19NOS B5767593 N-mesityl-2-(phenylthio)acetamide

N-mesityl-2-(phenylthio)acetamide

Cat. No. B5767593
M. Wt: 285.4 g/mol
InChI Key: LIJLPSMXVUBZTC-UHFFFAOYSA-N
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Description

N-mesityl-2-(phenylthio)acetamide is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of N-mesityl-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that it may act as a nucleophile, attacking electrophilic centers in chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-mesityl-2-(phenylthio)acetamide have not been extensively studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-mesityl-2-(phenylthio)acetamide in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-mesityl-2-(phenylthio)acetamide. One direction is to further study its mechanism of action to better understand its potential applications. Another direction is to explore its potential applications in medicinal chemistry, particularly in the synthesis of heterocycles with potential therapeutic properties. Additionally, research could be conducted to develop new methods for synthesizing N-mesityl-2-(phenylthio)acetamide that are more efficient and environmentally friendly.
Conclusion:
In conclusion, N-mesityl-2-(phenylthio)acetamide is a chemical compound that has potential applications in scientific research, particularly in organic synthesis. Its ease of synthesis and relatively low cost make it an attractive reagent for lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-mesityl-2-(phenylthio)acetamide can be synthesized using various methods. One of the most common methods involves the reaction of mesityl oxide with thiophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to yield N-mesityl-2-(phenylthio)acetamide.

Scientific Research Applications

N-mesityl-2-(phenylthio)acetamide has been used in various scientific research applications. One of the most common applications is as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including heterocycles, which have potential applications in medicinal chemistry.

properties

IUPAC Name

2-phenylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12-9-13(2)17(14(3)10-12)18-16(19)11-20-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJLPSMXVUBZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

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